molecular formula C28H23Br2N5S B11095718 N-[(2Z)-3,4-bis(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline

N-[(2Z)-3,4-bis(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline

Cat. No.: B11095718
M. Wt: 621.4 g/mol
InChI Key: BVOFGGJORYQCQB-UHFFFAOYSA-N
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Description

N-[3,4-BIS(4-BROMOPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-[4-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)PHENYL]AMINE is a complex organic compound characterized by its unique structure, which includes bromophenyl groups, a thiazole ring, and a triazoloazepine moiety

Preparation Methods

The synthesis of N-[3,4-BIS(4-BROMOPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-[4-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)PHENYL]AMINE typically involves multi-step organic reactions. The synthetic route may include the formation of the thiazole ring through cyclization reactions, followed by the introduction of bromophenyl groups via electrophilic aromatic substitution. The final step often involves the coupling of the triazoloazepine moiety under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the bromophenyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[3,4-BIS(4-BROMOPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-[4-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)PHENYL]AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other thiazole and triazoloazepine derivatives. Compared to these compounds, N-[3,4-BIS(4-BROMOPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-[4-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)PHENYL]AMINE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H23Br2N5S

Molecular Weight

621.4 g/mol

IUPAC Name

3,4-bis(4-bromophenyl)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1,3-thiazol-2-imine

InChI

InChI=1S/C28H23Br2N5S/c29-21-9-5-19(6-10-21)25-18-36-28(35(25)24-15-11-22(30)12-16-24)31-23-13-7-20(8-14-23)27-33-32-26-4-2-1-3-17-34(26)27/h5-16,18H,1-4,17H2

InChI Key

BVOFGGJORYQCQB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3=CC=C(C=C3)N=C4N(C(=CS4)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br

Origin of Product

United States

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